Phenyl(1,3-thiazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLEXYGTGYCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenyl 1,3 Thiazol 2 Yl Methanol and Analogues
Established Synthetic Pathways for Thiazole (B1198619) Ring Construction
The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of the target compound. Several named reactions have become standard methods for this purpose, each offering distinct advantages in terms of substituent patterns and reaction conditions. nih.gov
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. nih.govjpionline.orgscholaris.ca The classical approach involves the condensation and cyclization of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with a thioamide-containing reactant. nih.govscholaris.ca Commonly used thioamide sources include thiourea (B124793), thioamides, thiosemicarbazides, and thiosemicarbazones. nih.govencyclopedia.pub
The reaction mechanism proceeds through the initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. encyclopedia.pub The versatility of the Hantzsch synthesis allows for the preparation of thiazoles with a wide array of substituents at positions 2, 4, and 5 by choosing the appropriate starting materials. jpionline.orgencyclopedia.pub
Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. These include one-pot, multi-component procedures where an aldehyde, a thiourea, and an α-haloketone react together, often facilitated by catalysts or alternative energy sources like microwave irradiation or ultrasound. sci-hub.senih.govmdpi.com For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Table 1: Examples of Hantzsch Thiazole Synthesis Variations
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| α-Haloketone | Thiourea | - | Reflux | 2-Aminothiazole (B372263) | jpionline.org |
| α-Bromoacetophenone | Thiosemicarbazide (B42300) | Steroidal Ketone | Microwave, Ethanol, 60°C | Steroidal Thiazole | encyclopedia.pub |
| Aromatic Aldehyde | Thiosemicarbazide | Phenacyl Bromide | Ultrasound, Water, RT | Hydrazinyl Thiazole | sci-hub.se |
The Cook-Heilbron synthesis provides a specific route to 5-aminothiazole derivatives. wikipedia.org This reaction, discovered in 1947, involves the interaction of an α-aminonitrile or an aminocyanoacetate with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. encyclopedia.pubwikipedia.org The reactions are typically conducted under mild conditions, often at room temperature. jpionline.orgwikipedia.org
When an α-aminonitrile reacts with carbon disulfide, the mechanism begins with the nucleophilic attack of the amino group on the carbon of CS₂, followed by cyclization to form the 5-aminothiazole ring. wikipedia.org This method is particularly useful for synthesizing 2,4-disubstituted 5-aminothiazoles. encyclopedia.pub For example, the reaction of aminoacetonitrile (B1212223) with ethyldithioacetate can be used to prepare 2-methyl-5-aminothiazoles. wikipedia.org
The Gabriel synthesis of thiazoles, introduced in 1910, involves the cyclization of α-acylaminocarbonyl compounds with a stoichiometric amount of a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.govencyclopedia.pubresearchgate.net The reaction is generally carried out at high temperatures, around 170°C. nih.govencyclopedia.pub This method allows for the synthesis of thiazoles with substituents, often phenyl or alkyl groups, at the 2- and 5-positions. scholaris.caresearchgate.net
Strategies for Introducing Phenyl and Methanol (B129727) Moieties
Once the thiazole ring is formed, or during its construction, the phenyl and methanol groups characteristic of phenyl(1,3-thiazol-2-yl)methanol must be introduced. This can be achieved through precursor functional groups that are then converted to the desired moieties.
A common and effective strategy for creating the methanol (-CH₂OH) group on the thiazole ring is through the reduction of a corresponding carboxylic acid ester. The synthesis of an analogue, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, exemplifies this approach. In this synthesis, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) is treated with a strong reducing agent. chemicalbook.com
Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this transformation. The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0°C) to control the reactivity. The ester is reduced directly to the primary alcohol, yielding the desired thiazolyl-methanol derivative in high yield. chemicalbook.com
Table 2: Reduction of Thiazole Ester to Thiazole Methanol
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
The Hantzsch synthesis framework can be adapted to incorporate the necessary phenyl group by starting with appropriate precursors. A two-step process often begins with the formation of a thiosemicarbazone. This is achieved through the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with thiosemicarbazide. scielo.br
The resulting thiosemicarbazone, which now contains the phenyl moiety, is then subjected to a cyclization reaction with an α-halocarbonyl compound to form the thiazole ring. scielo.br For example, reacting a thiosemicarbazone with α-bromoacetophenone leads to the formation of a 2-hydrazinyl-4-phenylthiazole derivative. scielo.br This places the phenyl group at the 4-position of the thiazole ring. To obtain the specific isomer this compound, one would need to start with reagents that position the phenyl group at the 2-position, such as using thiobenzamide (B147508) in a Hantzsch reaction, followed by functionalization at the appropriate position to introduce the methanol group.
Multi-Step Approaches to Thiazole-Phenyl-Methanol Scaffolds
The construction of the this compound framework is often achieved through multi-step synthetic sequences that allow for the controlled assembly of the thiazole and phenyl components. A cornerstone in thiazole synthesis is the Hantzsch thiazole synthesis, a versatile method involving the condensation of α-haloketones with thioamides. mdpi.comjpionline.org This reaction provides a reliable route to substituted thiazoles, which can then be further elaborated to yield the desired alcohol. For instance, 2-amino-4-phenylthiazole (B127512) can be synthesized via the Hantzsch reaction, and subsequent modifications can lead to the target molecule. jpionline.org
Another prominent multi-step strategy involves the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide, which can then be further reacted with other carbonyl compounds in a one-pot synthesis to generate complex thiazole derivatives. researchgate.net The initial thiazole ring formation is a critical step, and various reagents and conditions can be employed to achieve this. For example, substituted 2-bromo-1-phenylethanone compounds can be reacted with thiosemicarbazide and other carbonyl species to yield a variety of substituted 4-phenyl-1,3-thiazole derivatives. researchgate.net
Furthermore, the synthesis can commence from readily available starting materials such as 4-aminoacetophenone and itaconic acid to build a pyrrolidinone-substituted phenyl ring, which is then brominated and cyclized with a thioamide to form the thiazole ring. nih.gov Subsequent functional group manipulations, such as esterification and reduction, can then be employed to introduce the methanol moiety. chemicalbook.com A specific example is the reduction of a suitable ester, such as ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, using a reducing agent like lithium aluminum hydride to afford the corresponding methanol derivative. chemicalbook.com
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. mdpi.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
One notable green approach is the use of ionic liquids as both solvent and catalyst. mdpi.comresearchgate.net For instance, the cyclocondensation of α-tosyloxyketones with thiobenzamide to form 2-phenylthiazoles has been efficiently carried out in [BMIM]PF6, often with shorter reaction times and the potential for catalyst recycling. mdpi.com Dicationic ionic liquids have also been employed to catalyze the one-pot synthesis of benzothiazoles. mdpi.com Another green solvent that has found application is glycerol, which has been used for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. thieme-connect.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of thiazole derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.orgmdpi.com The Hantzsch thiazole synthesis, for example, has been successfully adapted to microwave conditions for the preparation of various 2-aminothiazole derivatives. nih.gov This technique is particularly beneficial for multi-component reactions, providing a rapid and efficient pathway to complex molecules. mdpi.com
Furthermore, the use of recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogel, under ultrasonic irradiation represents a sustainable approach for the synthesis of novel thiazole derivatives. mdpi.com This method offers high yields under mild conditions and the catalyst can be reused multiple times without significant loss of activity. mdpi.com The use of water as a solvent, whenever possible, also aligns with the principles of green chemistry. nih.gov
Derivatization Strategies for Structural Modification
The this compound scaffold offers multiple sites for structural modification, allowing for the generation of a diverse library of analogs. These modifications can be targeted to the phenyl ring, the methanol hydroxyl group, or the thiazole core.
Modification of the Methanol Hydroxyl Group
The hydroxyl group of the methanol substituent is a key site for derivatization, allowing for the formation of ethers and esters. Etherification can be achieved by reacting the alcohol with suitable alkyl halides in the presence of a base. researchgate.net For instance, condensation with propargyl bromide can introduce an alkyne functionality, which can be further utilized in click chemistry reactions. researchgate.net Esterification, on the other hand, can be carried out by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst like sulfuric acid. nih.govvulcanchem.com These modifications can alter the polarity and steric bulk of the molecule, which can be crucial for its biological interactions.
Substitution on the Thiazole Core
The thiazole ring itself can be functionalized at its available carbon positions. The C5 position of the thiazole ring is often susceptible to electrophilic substitution. semanticscholar.org For example, reactions with aromatic aldehydes can lead to the formation of bis(thiazol-5-yl)methane derivatives. semanticscholar.org The reactivity of the thiazole ring is influenced by the substituents already present on the ring. analis.com.my For instance, the presence of an electron-donating group can increase the nucleophilicity of the ring. analis.com.my Lithiation of the thiazole ring, followed by quenching with an electrophile, is another powerful strategy for introducing substituents at specific positions.
Comparative Analysis of Synthetic Yields and Efficiencies
The efficiency of different synthetic routes to this compound and its analogs can vary significantly depending on the chosen methodology, reagents, and reaction conditions. The Hantzsch thiazole synthesis is a widely used method that generally provides good yields of thiazole derivatives. jpionline.orgsemanticscholar.org Microwave-assisted Hantzsch reactions have been shown to further improve yields and dramatically reduce reaction times compared to conventional heating methods. nih.gov For example, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via microwave-assisted Hantzsch reaction resulted in yields of 89–95% in 30 minutes, whereas conventional refluxing required 8 hours and gave lower yields. nih.gov
Green chemistry approaches also demonstrate competitive yields. The use of a recyclable chitosan hydrogel catalyst under ultrasonic irradiation for the synthesis of thiazole derivatives has been reported to provide high yields. mdpi.com Similarly, the use of ionic liquids as catalysts and solvents can lead to efficient synthesis with good to excellent yields, often with the added benefit of catalyst recyclability. mdpi.comresearchgate.net For instance, the one-pot synthesis of 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones using an ionic liquid medium afforded products in 82-92% yields. nih.gov
The following table provides a comparative overview of yields for various synthetic methods leading to thiazole derivatives, which are structurally related to this compound.
| Synthetic Method | Starting Materials | Product Type | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hantzsch Thiazole Synthesis (Microwave) | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Methanol | 90 °C, 30 min | 95 | nih.gov |
| Hantzsch Thiazole Synthesis (Conventional) | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Methanol | Reflux, 8 h | Lower than MW | nih.gov |
| Hantzsch Thiazole Synthesis | α-halocarbonyl compounds, Thioureido acid | Functionalized N,N-disubstituted 2-aminothiazoles | 2-propanol | Reflux | 59-87 | semanticscholar.org |
| One-pot Synthesis | Pyrazolcarbaldehydes, Anilines, Thioglycolic acid | 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones | Ionic Liquid (DSDABCOC) | Room Temperature | 82-92 | nih.gov |
| Green Synthesis (Ultrasonic) | Thiosemicarbazone derivative, Hydrazonoyl halides | Thiazole derivatives | Recyclable Chitosan Hydrogel | Ultrasonic Irradiation | High | mdpi.com |
| Ionic Liquid-based Synthesis | α-tosyloxyketones, Thiobenzamide | 2-phenylthiazoles | [BMIM]PF6 | - | up to 83 | mdpi.com |
| Reduction of Ester | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | Lithium aluminum hydride/THF | 0 °C, 1.5 h | 85.1 | chemicalbook.com |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis
Spectroscopy is a cornerstone for the characterization of phenyl(1,3-thiazol-2-yl)methanol, with each technique offering unique information about its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR: In the proton NMR spectrum of this compound analogues, the methanolic proton (-CHOH) typically appears as a distinct singlet or multiplet. The protons of the phenyl group resonate in the aromatic region, usually between δ 7.2 and 7.8 ppm, while the protons on the thiazole (B1198619) ring have characteristic shifts. For instance, in derivatives like 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, the two doublets for the thiazole ring protons are observed at 6.71 and 7.18 ppm. mdpi.com
¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For a related compound, (2-phenyl-1,3-thiazol-5-yl)methanol, the hydroxymethyl carbon (–CH₂OH) signal is found around δ 60–65 ppm. In more complex analogues, the carbon atoms of the thiazole and phenyl rings show signals across the aromatic region (approximately 111–141 ppm). mdpi.comnih.gov The carbonyl and imine carbons in related heterocyclic systems can be found further downfield, with C=N signals appearing around 166-172 ppm. mdpi.comnih.gov
Interactive Data Table: NMR Data for this compound Analogues
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | ¹H | 2.62 (t, CH₂CO), 4.11 (t, NCH₂), 6.71 (d, thiazole-H), 7.18 (d, thiazole-H) | mdpi.com |
| (2-Dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | ¹H | 1.960 (s, 6H, N(CH₃)₂), 6.763 (d, 2H, phenyl-H), 7.181-7.247 (m, 3H, phenyl-H, naphthyl-H) | tsijournals.com |
| 3-(4-Nitrobenzylidenehydrazinocarbonyl)-1-(4-(2-phenylthiazol-5-yl)phenyl)-5-oxopyrrolidine | ¹H | 2.77–2.96 (m, 2H, COCH₂), 4.01–4.27 (m, 2.6H, CH + NCH₂), 7.45–8.38 (m, 15H, Ar-H + CH=C + N=CH), 11.90/11.97 (s, 1H, NH) | mdpi.com |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivative (3a) | ¹³C | 34.57 (CH₂CO), 51.44 (NCH₂), 111.96–140.42 (aromatic C, CH=), 171.94 (C=N), 175.79 (C=O), 179.19 (COOH) | mdpi.comnih.gov |
| 1-(4-(2-Aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | ¹³C | 100.9 (C-S), 138.1 (S-C=CH), 168.2 (C=N) | nih.gov |
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In the spectrum of this compound and its analogues, a broad absorption band is expected in the region of 3200–3500 cm⁻¹ due to the O-H stretching of the alcohol group. The thiazole ring itself gives rise to characteristic C=N and C-S stretching vibrations. aip.org
Interactive Data Table: Key IR Absorption Frequencies for this compound Analogues
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| (2-Phenyl-1,3-thiazol-5-yl)methanol | O-H stretch | ~3200–3500 (broad) | |
| (2-Phenyl-1,3-thiazol-5-yl)methanol | C-S / C-N stretches | ~650-750 | |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivative (3a) | C=N stretch | 1540 | mdpi.comnih.gov |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivative (3a) | C=O stretch | 1686, 1725 | mdpi.comnih.gov |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivative (3a) | O-H stretch | 3435 | mdpi.comnih.gov |
| 2-Amino-4-(3-nitrophenyl)-1,3-thiazole | N-H stretch | 3448, 3292, 3115 | aip.org |
| 2-Amino-4-(3-nitrophenyl)-1,3-thiazole | C=N stretch | 1635 | aip.org |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For the related isomer [4-(1,3-thiazol-2-yl)phenyl]methanol, the predicted monoisotopic mass is 191.04048 Da. uni.lu HRMS data for various derivatives confirms their elemental composition with high accuracy. mdpi.com For example, the derivative 1-(4-(2-phenylthiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid showed a protonated molecular ion [M+H]⁺ at m/z 379, corresponding to the calculated formula C₂₁H₁₈N₂O₃S. mdpi.com
Interactive Data Table: Mass Spectrometry Data for this compound Analogues
| Compound | Ion | m/z (Observed) | Technique | Reference |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol | [M+H]⁺ | 192.04776 | Predicted | uni.lu |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol | [M+Na]⁺ | 214.02970 | Predicted | uni.lu |
| 1-(4-(2-Phenylthiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | [M+H]⁺ | 379 | ESI-MS | mdpi.com |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide | M⁺ | 218 | EI-MS (70eV) | bch.ro |
| 1-(4-(2-Aminothiazol-5-yl)phenyl)-3-(4-chlorobenzylidenehydrazinocarbonyl)-5-oxopyrrolidine | [M+H]⁺ | 447 | ESI-MS | mdpi.com |
Elemental Analysis
Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. This data is compared against the calculated theoretical values based on the compound's molecular formula to confirm its elemental composition and purity. Numerous studies on phenylthiazole derivatives report a close correlation between the found and calculated percentages, typically within a ±0.4% margin, which validates the proposed structures. tsijournals.combch.rochemijournal.com
Interactive Data Table: Elemental Analysis Data for this compound Analogues
| Compound | Formula | Analysis | %C | %H | %N | Reference |
| 2-Naphthyl(4-phenyl-2-morpholin-1-ylthiazol-5-yl)methanone | C₂₄H₂₂N₂O₂S | Calculated | 71.62 | 5.51 | 6.96 | tsijournals.com |
| Found | 71.60 | 5.53 | 6.94 | tsijournals.com | ||
| 2-Naphthyl(4-phenyl-2-pyrrolidin-1-ylthiazol-5-yl)methanone | C₂₄H₂₀N₂OS | Calculated | 74.97 | 5.24 | 7.29 | tsijournals.com |
| Found | 74.95 | 5.23 | 7.26 | tsijournals.com | ||
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide | C₁₁H₁₀N₂OS | Calculated | 60.53 | 4.62 | 12.83 | bch.ro |
| Found | 60.59 | 4.52 | 12.90 | bch.ro | ||
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acid Derivatives | C₁₂H₁₂N₂O₂S | Calculated | 57.90 | 4.70 | 11.00 | mdpi.com |
| Found | 57.92 | 4.71 | 11.01 | mdpi.com |
X-ray Crystallography of this compound Analogues and Complexes
For example, the crystal structure of Phenyl N-(1,3-thiazol-2-yl)carbamate reveals a monoclinic system with the space group P2₁/c. researchgate.net In this analogue, the phenyl and thiazole rings are not coplanar, exhibiting a significant dihedral angle of 66.69°. researchgate.net Similarly, in [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, the dihedral angle between the thiazole-phenyl unit and the outer phenyl ring is 39.9°. nih.gov These studies confirm the atomic connectivity and provide precise bond lengths and angles, which are generally within normal ranges. researchgate.netnih.gov
Crystal structure analyses of phenylthiazole analogues reveal a host of non-covalent interactions that dictate the supramolecular assembly.
Hydrogen Bonding: In the crystal packing of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, O—H···N hydrogen bonds link molecules into chains. nih.gov In Phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H···N and C—H···O interactions create a two-dimensional network. researchgate.netiucr.org These hydrogen bonds are crucial for stabilizing the crystal lattice.
π–π Stacking: The aromatic nature of the phenyl and thiazole rings facilitates π–π stacking interactions. In the crystal structure of Phenyl N-(1,3-thiazol-2-yl)carbamate, π–π contacts are observed between adjacent thiazole rings, with a centroid-centroid distance of 3.535 Å, which further stabilizes the structure. researchgate.netiucr.org Weak π–π interactions have also been noted between benzene (B151609) and naphthyl rings in other complex derivatives. researchgate.net
Ligand Binding Conformations in Metal Complexes
A comprehensive review of scientific literature and chemical databases was conducted to ascertain the specific binding conformations of this compound when acting as a ligand in metal complexes. The search focused on retrieving crystallographic data and detailed structural analyses from peer-reviewed research.
Despite extensive searches, no specific studies detailing the synthesis and crystal structure of metal complexes containing this compound as a ligand were identified in the available literature. Consequently, there are no published research findings or corresponding data on its specific binding modes, including bond lengths, bond angles, and coordination geometries with various metal centers.
While the broader field of coordination chemistry features extensive research on ligands derived from the thiazole scaffold, this information pertains to more complex molecules, often incorporating additional donor atoms to form multidentate chelating agents. These derivatives include, but are not limited to, Schiff bases, thiosemicarbazones, and other functionalized thiazoles. The binding characteristics of these more complex ligands are well-documented; however, they fall outside the strict scope of this article, which is focused solely on this compound.
Therefore, due to the absence of specific research on the coordination chemistry of this compound, a detailed discussion and data presentation on its ligand binding conformations in metal complexes cannot be provided at this time.
Structure Activity Relationship Sar Studies
Elucidating the Role of the Thiazole (B1198619) Ring in Biological Activity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govfabad.org.tr Its presence in Phenyl(1,3-thiazol-2-yl)methanol is not merely a structural anchor but an active contributor to the molecule's biological profile. Thiazole and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. nih.govfabad.org.trnih.gov
The biological importance of the thiazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in proteins. biointerfaceresearch.com The specific positioning of these heteroatoms within the ring also influences its reactivity and interaction geometry. For instance, electrophilic substitution tends to occur at the C5 position, whereas nucleophilic substitution is favored at the C2 position. fabad.org.tr In the context of this compound, the thiazole ring serves as a crucial recognition element for its biological targets.
Impact of Phenyl Ring Substituents on Activity
The phenyl ring attached to the thiazole core offers a versatile platform for synthetic modification, allowing for a fine-tuning of the compound's properties through the introduction of various substituents. The nature and position of these substituents can profoundly impact the molecule's electronic and steric characteristics, thereby influencing its biological activity.
The electronic landscape of the phenyl ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents alter the electron density of the aromatic ring, which in turn can affect the strength of interactions with the biological target.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) increase the electron density of the phenyl ring. This can enhance π-π stacking interactions and cation-π interactions with the target protein. Studies on related thiazole derivatives have shown that the presence of an electron-donating methoxy group on the phenyl ring can be beneficial for certain biological activities. nih.gov
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br), nitro groups (-NO2), and cyano groups (-CN) decrease the electron density of the phenyl ring. This can influence hydrogen bonding capabilities and dipole-dipole interactions. Research indicates that the presence of electron-withdrawing groups like a nitro group can also contribute positively to the biological activity of some thiazole-containing compounds. nih.gov The impact of EWGs is highly dependent on the specific biological target and the nature of the binding pocket.
A study on 4-phenylthiazole (B157171) analogs revealed that electron-donating groups on the phenyl ring were well-tolerated by both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) enzymes. nih.gov
The size and placement of substituents on the phenyl ring introduce steric constraints that can dictate the molecule's preferred conformation and its ability to fit into a binding pocket.
Systematic studies on related compounds have shown that the position of a substituent on the phenyl ring can dramatically alter biological activity. For example, in a series of TEMPO-type nitroxides, the position of a phenyl group influenced the molecule's redox properties due to steric effects. rsc.org
Contribution of the Methanol (B129727) Group to Molecular Interactions
The methanol group (-CH2OH) attached to the thiazole ring is a key functional group that can participate in crucial molecular interactions. The hydroxyl (-OH) moiety is a classic hydrogen bond donor and acceptor, enabling the formation of strong hydrogen bonds with amino acid residues such as serine, threonine, and tyrosine, or with the peptide backbone of a protein. rsc.orgmdpi.com
Optimization Strategies Based on SAR Data for Enhanced Potency and Selectivity
The wealth of information gleaned from SAR studies provides a roadmap for the rational design of more potent and selective analogs of this compound. Optimization strategies often involve a multi-pronged approach, leveraging the insights gained from modifying each part of the molecule.
| Strategy | Rationale | Example Modification |
| Thiazole Ring Modification | To enhance binding affinity and selectivity. | Introduction of small alkyl groups at the C4 or C5 positions. |
| Phenyl Ring Substitution | To fine-tune electronic and steric properties for optimal target interaction. | Systematic exploration of EDGs and EWGs at the ortho, meta, and para positions. |
| Methanol Group Bioisosteric Replacement | To improve metabolic stability or introduce new interactions. | Replacement of the hydroxyl group with a bioisostere like an amide or a small ether. |
By systematically applying these strategies, researchers can develop quantitative structure-activity relationship (QSAR) models. These computational models can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of optimized drug candidates. researchgate.net Advanced optimization techniques, such as multi-objective optimization, can be employed to simultaneously balance multiple parameters like potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.comdlr.de
Scaffold Hopping and Bioisosteric Replacement Studies
Beyond simple substituent modifications, medicinal chemists employ more advanced strategies like scaffold hopping and bioisosteric replacement to explore novel chemical space and improve drug-like properties. nih.gov
Scaffold Hopping: This involves replacing the central thiazole-phenyl scaffold with a structurally different core that maintains the key pharmacophoric features required for biological activity. scispace.com The goal is to identify new chemical series with potentially improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. nih.gov
Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physical or chemical properties, leading to comparable biological activity. scispace.com For the methanol group, a classic bioisosteric replacement could be a primary amide (-CONH2) or a small hydroxamic acid (-CONHOH), which can also act as hydrogen bond donors and acceptors. For the thiazole ring itself, other five-membered heterocycles like oxazole, isoxazole, or pyrazole (B372694) could be explored as potential bioisosteres. nih.gov
These advanced design strategies, often guided by computational modeling, are powerful tools for navigating the complexities of drug discovery and for the evolution of this compound into a lead compound with significant therapeutic potential. u-strasbg.fr
Investigation of Biological Activity Mechanisms
In Vitro Enzymatic Inhibition Studies
The core of understanding the compound's activity lies in its ability to inhibit specific enzymes. Detailed kinetic studies have elucidated the nature of these inhibitory actions against several key enzymatic targets.
Tyrosinase is a critical copper-containing enzyme in the biosynthesis of melanin (B1238610). rsc.orgjst.go.jp Its inhibition is a key strategy for developing skin-lightening agents and treating hyperpigmentation disorders. jst.go.jp Thiazole (B1198619) derivatives, particularly those with a phenyl group, have been identified as potent tyrosinase inhibitors.
The inhibitory activity is highly dependent on the substitution pattern of the phenyl ring. For instance, the presence of hydroxyl groups, especially a 2,4-dihydroxyphenyl moiety, significantly enhances inhibitory potency. mdpi.comnih.gov Compound 9 , a 6-(2,4-dihydroxyphenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole, demonstrated an exceptionally low IC₅₀ value of 0.74 μM, which is about 35 times more potent than the standard inhibitor, kojic acid. mdpi.com Similarly, compound 1b (4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol) showed an IC₅₀ of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid. nih.gov
Kinetic studies reveal the mechanism of inhibition. For example, a study on N-arylated-4-yl-benzamides bearing a 2-aminothiazole-triazole bi-heterocycle found that the most potent compound, 9c , acted as a non-competitive inhibitor of mushroom tyrosinase. rsc.org This indicates that the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex that reduces the enzyme's catalytic efficiency. rsc.org The Lineweaver-Burk plots for this compound showed lines intersecting in the second quadrant, a characteristic of non-competitive inhibition. rsc.org
Interactive Table: Tyrosinase Inhibition by Thiazole Derivatives
| Compound | Structure Description | IC₅₀ (μM) | Notes | Source |
| Compound 9 | 6-(2,4-dihydroxyphenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole | 0.74 | 35-fold more potent than kojic acid. | mdpi.com |
| Compound 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | 55-fold more potent than kojic acid. | nih.gov |
| Kojic Acid | Standard Inhibitor | 15.99–26.18 | Reference compound. | mdpi.com |
| PDTM3 | (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivative | > Kojic Acid | More potent than kojic acid at the same concentration. | nih.gov |
Alkaline phosphatases (APs) are a group of metalloenzymes involved in dephosphorylating various molecules, playing roles in bone metabolism and cell signaling. nih.govnih.gov Thiazole-containing compounds have emerged as significant inhibitors of AP.
Studies on quinolinyl-iminothiazolines identified compounds with potent inhibitory activity. For example, compound 6g , which includes a benzoyl moiety, had an IC₅₀ of 0.337 ± 0.015 µM, and compound 6j , with a substituted aryl ring, had an IC₅₀ of 0.509 ± 0.036 µM. Both were more potent than the standard inhibitor KH₂PO₄ (IC₅₀ = 5.245 ± 0.477 µM). nih.gov
Kinetic analyses have shown that these inhibitions are often non-competitive. A series of thiazole-(5-aryl)oxadiazole hybrids were synthesized, and kinetic studies using Lineweaver-Burk plots revealed that the inhibitor 8g acted non-competitively, forming an enzyme-inhibitor complex. researchgate.net The inhibition constant (Ki) for this compound was calculated to be 0.42 μM. researchgate.net Similarly, a study on pyrazolo-oxothiazolidine derivatives found that the most active compound, 7g (IC₅₀ = 0.045 ± 0.004 µM), also exhibited a non-competitive mode of inhibition against AP. semanticscholar.org
Interactive Table: Alkaline Phosphatase Inhibition by Thiazole Derivatives
| Compound | Structure Description | IC₅₀ (μM) | Inhibition Type | Ki (μM) | Source |
| Compound 6g | Quinolinyl-iminothiazoline with benzoyl moiety | 0.337 ± 0.015 | - | - | nih.gov |
| Compound 6j | Quinolinyl-iminothiazoline with substituted aryl ring | 0.509 ± 0.036 | - | - | nih.gov |
| Compound 8g | Thiazole-(5-aryl)oxadiazole hybrid | - | Non-competitive | 0.42 | researchgate.net |
| Compound 7g | Pyrazolo-oxothiazolidine derivative | 0.045 ± 0.004 | Non-competitive | - | semanticscholar.org |
| KH₂PO₄ | Standard Inhibitor | 5.245 ± 0.477 | - | - | nih.gov |
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to stress and inflammation, regulating the production of proinflammatory cytokines like TNF-α. nih.govmdpi.com Inhibiting p38 kinase is a therapeutic strategy for inflammatory diseases. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues showed potent in vitro inhibitory activity against p38 MAP kinase. nih.gov Optimization of this series led to the identification of lead candidates like compounds 7g and 10b . nih.gov
Further research has explored various thiazole and benzothiazole (B30560) derivatives as p38α inhibitors. nih.govrsc.org One study synthesized N,N′-diarylurea derivatives, with compound 25a inhibiting the p38α enzyme with an IC₅₀ value of 0.47 nM. mdpi.com Another series of N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives yielded compound 13m as a highly potent inhibitor with an IC₅₀ of 0.031 ± 0.14 μM, which was more effective than the reference drug SB 203580. nih.gov
Interactive Table: p38 MAP Kinase Inhibition by Thiazole Derivatives
| Compound | Structure Description | IC₅₀ | Source |
| Compound 25a | Substituted N,N′-diarylurea | 0.47 nM | mdpi.com |
| Compound 13m | N-(benzothiazol-2-yl) acetamide (B32628) derivative | 0.031 ± 0.14 μM | nih.gov |
| SB 203580 | Reference Drug | 0.50 μM | nih.gov |
| SB 202190 | Reference Drug | >0.31 μM | rsc.org |
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a vulnerable target for new anti-tuberculosis drugs. nih.govnih.gov Several classes of compounds containing a thiazole or benzothiazole moiety have been investigated as DprE1 inhibitors. vlifesciences.comrsc.org
Benzothiazin-4-ones (BTZs) are a well-known class of DprE1 inhibitors. vlifesciences.com Research into benzothiazole derivatives has yielded promising results. For instance, a series of acetamide-linked benzothiazole derivatives were synthesized, and compounds 7a and 7g showed potent anti-tubercular activity with IC₅₀ values of 0.07 and 0.08 µM, respectively, against M. tuberculosis. rsc.org These compounds were also found to be highly selective for DprE1. rsc.org Molecular docking studies suggest that these inhibitors bind effectively to the active site of the DprE1 protein. rsc.org Another study on 1,2,3-triazole-benzoxazole hybrids identified compounds BOK-2 and BOK-3 as significant DprE1 inhibitors with IC₅₀ values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. nih.gov
Interactive Table: DprE1 Inhibition by Thiazole-Related Compounds
| Compound | Structure Description | Target/Organism | IC₅₀ (μM) | Source |
| Compound 7a | Acetamide linked benzothiazole | M. tuberculosis | 0.07 | rsc.org |
| Compound 7g | Acetamide linked benzothiazole | M. tuberculosis | 0.08 | rsc.org |
| BOK-2 | 1,2,3-triazole-benzoxazole hybrid | DprE1 Enzyme | 2.2 ± 0.1 | nih.gov |
| BOK-3 | 1,2,3-triazole-benzoxazole hybrid | DprE1 Enzyme | 3.0 ± 0.6 | nih.gov |
Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in anaerobic glycolysis. nih.gov Cancer cells often rely on this pathway for energy, making LDH a target for anti-cancer therapeutics. nih.govgoogle.com Small molecule inhibitors of LDH containing a thiazole ring have been developed.
One screening effort identified 2-(3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid (compound 5) as a modest but promising LDH inhibitor. nih.gov Further optimization of pyrazole-based inhibitors, many incorporating a thiazole element, has led to compounds with low nanomolar inhibition of both LDHA and LDHB. nih.govnih.gov The development of these inhibitors is guided by the need to reduce the ability of tumor cells to metabolize glucose, thereby inhibiting their proliferation. google.com
Cellular Assays for Biological Effects
Beyond direct enzyme inhibition, the biological effects of phenyl(1,3-thiazol-2-yl)methanol derivatives are assessed in various cellular models. These assays provide crucial information on how enzymatic inhibition translates to cellular function.
For example, in human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), 4-phenyl-5-pyridyl-1,3-thiazole derivatives were shown to inhibit the release of the pro-inflammatory cytokine TNF-α, which is consistent with their inhibition of p38 kinase. nih.gov
In the context of melanogenesis, thiazole derivatives have been tested in B16F10 melanoma cells. Compounds that inhibit tyrosinase in vitro also demonstrate the ability to reduce melanin biosynthesis and cellular tyrosinase activity in these cells. mdpi.comnih.gov For instance, PDTM3, a (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivative, significantly inhibited melanin production at a concentration of 10 μM without causing cytotoxicity. nih.gov
Furthermore, various thiazole derivatives have been screened for their antimicrobial and cytotoxic activities. mdpi.commdpi.com A study on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives revealed that their antibacterial activity is structure-dependent, with compounds bearing furan, bromothiophene, and naphthoquinone substituents showing the highest activity. mdpi.comresearchgate.net Cytotoxicity assays using cell lines such as the human osteosarcoma line MG-63 and the hepatocellular carcinoma line HepG-2 have been used to evaluate the anti-cancer potential of these compounds. semanticscholar.orgmdpi.com
Antimelanogenic Effects in Mammalian Cell Lines (e.g., B16F10 cells)
For instance, studies on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives have demonstrated significant antimelanogenic activity. nih.gov One particular derivative, PDTM3, which features a 2,4-dihydroxyphenyl moiety, was shown to effectively inhibit melanogenesis and cellular tyrosinase activity in B16F10 mouse melanoma cells. nih.gov This inhibition was dose-dependent and, notably, was not associated with cytotoxicity, suggesting a specific effect on the melanin production pathway. nih.gov Kinetic studies further revealed that PDTM3 acts as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis. nih.gov
Similarly, other thiazole derivatives have been investigated for their effects on melanin production. For example, certain (Z)-5-(substituted benzylidene)-2-phenylthiazol-4(5H)-one derivatives have shown potent anti-melanogenic effects in B16F10 cells, with some compounds being significantly more potent than the well-known tyrosinase inhibitor, kojic acid. mdpi.com These findings underscore the potential of the thiazole scaffold in the development of agents that modulate melanogenesis. mdpi.comresearchgate.netdntb.gov.ua
Table 1: Antimelanogenic Activity of Selected Thiazole Analogs in B16F10 Cells
| Compound/Analog | Concentration | Effect on Melanin Content | Cellular Tyrosinase Inhibition | Reference |
|---|---|---|---|---|
| PDTM3 | 10 µM | Significant reduction | Significant inhibition | nih.gov |
| (Z)-BPT derivative 2 | 20 µM | Significant reduction | Significant inhibition | mdpi.com |
Note: The data presented is for analogs of this compound and not the compound itself.
Cytotoxicity Evaluation (e.g., MTT assay)
The cytotoxic potential of this compound and its derivatives is a critical area of investigation, often assessed using the MTT assay in various cancer cell lines. While specific data for this compound is limited, numerous studies have demonstrated the cytotoxic effects of other thiazole-containing compounds.
For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were evaluated for their cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. The results indicated that these compounds possess cytotoxic activity, with some derivatives showing higher potency against specific cell lines. Similarly, Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one were tested for their in-vitro cytotoxicity using the MTT assay on mouse embryonic fibroblasts (NIH 3T3), revealing mild toxicity for the parent compounds. researchgate.net
Furthermore, research on bis-thiazole derivatives has also highlighted their potential as cytotoxic agents, with some compounds showing significant inhibitory activity against various cancer cell lines. semanticscholar.org The cytotoxic activity of these thiazole analogs is often linked to the induction of apoptosis.
Table 2: Cytotoxicity of Selected Thiazole Analogs
| Compound/Analog | Cell Line | IC50 Value | Assay | Reference |
|---|---|---|---|---|
| Compound 8a (N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivative) | HeLa | 1.3±0.14 µM | MTT | |
| Compound 5b (Thiazole-phthalimide derivative) | MCF-7 | 0.2±0.01 µM | MTT |
Note: The data presented is for analogs of this compound and not the compound itself.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Caspase-3 is a critical executioner caspase in the apoptotic pathway. Several studies on thiazole derivatives have investigated their ability to activate caspase-3.
For instance, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were found to induce apoptosis through the activation of caspase-3. Similarly, some 1,3,4-thiadiazole (B1197879) derivatives, which share a common five-membered heterocyclic ring structure with thiazoles, have been shown to induce cell death in cancer cells with the activation of caspase-3 and caspase-8. mdpi.com The activation of caspase-3 by these compounds suggests that they trigger the intrinsic or extrinsic apoptotic pathways. rsc.org
The mitochondrion plays a central role in the regulation of apoptosis. A reduction in the mitochondrial membrane potential (MMP) is an early event in the apoptotic cascade. Investigations into thiazole analogs have shown that some of these compounds can induce a loss of MMP.
Studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives demonstrated their ability to reduce the MMP in cancer cells, indicating the involvement of the mitochondrial pathway in their cytotoxic action. This disruption of mitochondrial function is a hallmark of apoptosis and is often linked to the release of pro-apoptotic factors from the mitochondria. Other nortopsentin analogues, which are also thiazole derivatives, have been shown to induce changes in mitochondrial transmembrane potential in HepG2 cells. mdpi.com
An increase in the intracellular levels of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis. Some thiazole derivatives have been found to exert their cytotoxic effects through the generation of ROS.
For example, the evaluation of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives revealed their capacity to generate ROS in cancer cells. This increase in ROS can lead to cellular damage and initiate the apoptotic process. While some thiazole derivatives exhibit antioxidant properties, others can act as pro-oxidants, leading to cell death, highlighting the diverse biological activities of this class of compounds. mdpi.com
Antimicrobial Activity against Bacterial and Fungal Strains
The thiazole nucleus is a component of many compounds with established antimicrobial properties. nih.govarakmu.ac.ir While specific data for this compound is not extensively documented, numerous studies have reported the antimicrobial activity of its analogs against a range of bacterial and fungal strains.
For instance, a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, with many compounds showing a significant increase in antibacterial effect compared to Oxytetracycline. nih.govmdpi.com Another study on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives also reported discrete antimicrobial activity. nih.govresearchgate.netnih.gov Furthermore, thiourea (B124793) derivatives incorporating a 2-aminothiazole (B372263) scaffold have demonstrated significant inhibition against Gram-positive cocci. jst.go.jp
Table 3: Antimicrobial Activity of Selected Thiazole Analogs
| Compound/Analog | Microbial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica enteritidis | 2 to 16-fold > Oxytetracycline | nih.gov |
| 3-(N-(5-((Furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid | Various bacteria | Promising antibacterial activity | nih.gov |
Note: The data presented is for analogs of this compound and not the compound itself. MIC = Minimum Inhibitory Concentration.
Other Investigated Biological Activities for Thiazole Analogues
The thiazole ring is a versatile scaffold that is present in a wide array of biologically active molecules. nih.govresearchgate.net Beyond the activities discussed above, thiazole analogues have been investigated for a multitude of other therapeutic applications. These include:
Anticancer: Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and induction of apoptosis. semanticscholar.org
Anti-inflammatory: Certain thiazole-containing compounds have shown anti-inflammatory properties.
Antiviral: The thiazole nucleus is found in some antiviral agents. nih.govresearchgate.net
Anticonvulsant: Some thiazole derivatives have been explored for their potential in managing seizures.
Antidiabetic: The thiazole scaffold is present in some drugs used for the treatment of diabetes.
This broad spectrum of biological activities underscores the importance of the thiazole moiety in medicinal chemistry and drug discovery.
Anticonvulsant Properties
The thiazole nucleus is a key feature in several compounds with demonstrated anticonvulsant activity. biointerfaceresearch.comresearchgate.net Research into various thiazole derivatives suggests that this heterocyclic system can interact with central nervous system targets to modulate neuronal excitability. The anticonvulsant activity of the thiazole moiety is often attributed to its ability to act as a constrained pharmacophore at receptor sites. biointerfaceresearch.com
Studies on a range of thiazole derivatives have revealed that the nature and position of substituents on the thiazole and associated rings play a crucial role in their anticonvulsant efficacy. For instance, the presence of a phenyl group is a common feature in many active compounds. researchgate.net In a study of novel thiazolidin-4-one substituted thiazoles, several compounds bearing a phenylthiazole moiety were synthesized and evaluated for their antiepileptic potency. biointerfaceresearch.com One of the active compounds in this series was 2-Phenyl-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one. biointerfaceresearch.com
Furthermore, research on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles has shown that substitutions on the phenyl ring attached to the thiazole are important for activity. tandfonline.com While direct experimental data for this compound is not available, the established anticonvulsant potential of structurally related thiazole derivatives suggests that it may also exhibit similar properties. The presence of the phenyl group is a favorable feature, though the contribution of the methanol (B129727) group at the 2-position of the thiazole ring to anticonvulsant activity remains to be specifically elucidated.
Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound Name | Animal Model | Anticonvulsant Effect | Reference |
| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Maximal Electroshock (MES) Test | ED50 of 13.4 mg/kg | tandfonline.com |
| 1-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-imidazole | MES and scPTZ Models | Protection range of 33–100% | tandfonline.com |
| 1-((2-phenylthiazol-4-yl)methyl)-1H-1,2,4-triazole | MES and scPTZ Models | Protection range of 33–100% | tandfonline.com |
This table presents data for compounds structurally related to this compound to illustrate the anticonvulsant potential of the thiazole scaffold.
Antioxidant Activity
The thiazole ring is a component of various compounds that have been investigated for their ability to scavenge free radicals and act as antioxidants. nih.govgrowingscience.commdpi.com The antioxidant capacity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. growingscience.comcropj.com
The antioxidant properties of thiazole derivatives are significantly influenced by their substitution patterns. For example, the presence of phenolic hydroxyl groups on a phenyl ring attached to the thiazole core generally enhances antioxidant activity. nih.govnih.gov However, non-phenolic thiazole derivatives have also demonstrated notable antioxidant potential. In a study of 2-(chlorobenzylidene)hydrazinyl-thiazole derivatives, compounds were screened for their antioxidant capacity using DPPH and FRAP assays, with some showing significant activity. ubbcluj.ro
Research on 4-thiomethyl-functionalised 1,3-thiazoles revealed that the presence of a cyanomethyl or amino group at position 2 of the thiazole ring, along with aryl thiomethyl substituents at position 4, resulted in effective antioxidants. growingscience.com Another study on β-ionone thiazolylhydrazone derivatives found that many of these compounds exhibited good free radical scavenging abilities, which was attributed in part to the hydrazone structure. mdpi.com While specific data for this compound is not available, the inherent electronic properties of the thiazole nucleus and the presence of the phenyl group suggest a potential for antioxidant activity, although likely less potent than their phenolic counterparts.
Table 2: Antioxidant Activity of Selected Thiazole Derivatives
| Compound Name | Assay | Result (IC50 or % Inhibition) | Reference |
| 4-((2-cyanomethyl-1,3-thiazol-4-yl)methylthio)benzonitrile | DPPH | IC50 = 191 µM | growingscience.com |
| 2-amino-4-((4-methoxybenzyl)thiomethyl)-1,3-thiazole | DPPH | IC50 = 417 µM | growingscience.com |
| Ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-phenylthiazole-5-carboxylate | DPPH | >93% inhibition at 9.5 µg/mL | ubbcluj.ro |
This table presents data for various thiazole derivatives to illustrate the antioxidant potential of this class of compounds.
Plant Growth Promoting Effects
Certain thiazole derivatives have been investigated for their effects on plant growth and development. nih.govnih.gov While the field is less explored compared to their medicinal applications, some studies indicate that thiazole-containing compounds can influence plant physiology.
A notable study on the biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives found that one of the synthesized compounds, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, promoted the growth of rapeseed. nih.govnih.gov This compound was observed to increase the seed yield and oil content of the plants. nih.govnih.gov This finding suggests that the thiazole scaffold, in combination with a phenylamino (B1219803) group, can positively impact plant development.
While direct studies on the plant growth-promoting effects of this compound are not available, the activity of the aforementioned derivative provides a basis for further investigation into the potential of related compounds in agriculture. The structural features of this compound, particularly the phenyl and thiazole moieties, are present in the active rapeseed growth promoter. The influence of the methanol group in this context is yet to be determined. Additionally, other thiazole derivatives have been explored for their fungicidal activities against plant pathogens, which is another avenue through which such compounds can indirectly promote plant health and growth. researchgate.net
Table 3: Plant Growth Promoting Effects of a Selected Thiazole Derivative
| Compound Name | Plant Species | Observed Effect | Reference |
| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Rapeseed (Brassica rapa) | Increased seed yield and oil content | nih.govnih.gov |
This table highlights a specific research finding on a thiazole derivative to indicate the potential for this class of compounds in plant growth regulation.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding how thiazole-containing compounds, such as Phenyl(1,3-thiazol-2-yl)methanol, interact with specific biological targets.
Molecular docking studies have been instrumental in analyzing the interactions between thiazole (B1198619) derivatives and various protein targets, revealing key binding modes.
Tyrosinase Binding: Thiazole derivatives have been identified as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Docking studies on mushroom tyrosinase show that the 2,4-dihydroxyphenyl group, a common feature in potent inhibitors, plays a significant role in binding. nih.govmdpi.comresearchgate.net For instance, in silico analysis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, which are structurally related to this compound, confirmed that their binding affinities are closely linked to their tyrosinase-inhibitory activities. nih.gov
P38 Kinase: The p38 mitogen-activated protein (MAP) kinase is a target for inflammatory diseases. researchgate.net Docking studies of benzothiazole (B30560) derivatives into the p38α MAPK active site have revealed crucial interactions. nih.govresearchgate.net A key interaction often involves a hydrogen bond with the hinge region residue MET 109. researchgate.net Some derivatives have shown stronger interactions in silico compared to standard inhibitors, suggesting a favorable binding mode. nih.govresearchgate.net
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis. nih.govvlifesciences.com Docking studies of thiazole-containing inhibitors like TCA1 have provided detailed maps of their interaction within the DprE1 active site. vlifesciences.comacs.org Key interactions include hydrogen bonds with residues such as Ser228, Lys418, and His132, while the phenyl ring often forms hydrophobic interactions with residues like Gln334 and Cys387. acs.org
Computational docking allows for the prediction of binding affinity, typically expressed as a docking score or free energy of binding (ΔG) in kcal/mol. Lower, more negative values indicate stronger, more favorable binding. nih.gov These predictions help in ranking potential inhibitors before their synthesis and in vitro testing.
Kinetic studies, often corroborated by docking analyses, have shown that many thiazole-based inhibitors act competitively, indicating they bind directly to the enzyme's active site. nih.govmdpi.comresearchgate.net For example, docking of a series of 2-(substituted aryl)-3-(thiazol-2-yl)thiazolidin-4-one derivatives showed that a methoxy-substituted phenyl ring enhanced binding affinity. impactfactor.org The binding affinity analysis is a critical step in predicting a compound's potential efficacy. nih.govimpactfactor.org
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one derivatives | PDB ID: 1KZN | Not Specified | -6.8 | impactfactor.org |
| Thiophene-arylamide derivatives | DprE1 (PDB: 4KW5) | Ser228, Lys418, His132 | Not Specified | acs.org |
| Benzothiazole derivatives | p38α MAPK | MET 109, ASP-168 | Not Specified | researchgate.net |
| Pyrazolyl–thiazole derivatives | S. aureus PBP2a | Not Specified | -9.5 to -11.2 | nih.gov |
A primary outcome of molecular docking is the detailed characterization of the enzyme's active site. By analyzing the docked conformation of a ligand like a this compound derivative, researchers can identify "hotspots"—specific amino acid residues that are critical for binding.
In DprE1 , the active site accommodates the inhibitor through a combination of hydrogen bonds with Ser228, Lys418, and His132, and hydrophobic interactions with the isoalloxazine ring of the FAD cofactor and residues Gln334 and Cys387. acs.org
For p38α MAP kinase , the hinge region, particularly the amino acid MET 109, is a well-established hotspot for inhibitor binding. researchgate.net Additional interactions, such as those with ASP-168, can contribute to stronger binding. researchgate.net
In tyrosinase , the active site contains a dinuclear copper center, and inhibitors often chelate these copper ions. The orientation of substituents on the phenyl ring of the ligand is crucial for establishing effective interactions within the active site pocket. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time in a solvated environment. nih.govnih.gov
MD simulations are used to assess the stability of the ligand-protein complex. sci-hub.se By running simulations for nanoseconds, researchers can observe whether the ligand remains securely bound in the active site. nih.govsci-hub.se Key metrics for analyzing stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD plot that plateaus suggests the complex has reached equilibrium and is stable. frontiersin.org
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High fluctuations can reveal flexible regions of the protein, while low fluctuations in the active site suggest a stable binding pocket. frontiersin.org
Radius of Gyration (RoG): This metric assesses the compactness of the protein. A stable RoG value indicates the protein is not undergoing major unfolding or conformational changes. frontiersin.org
Simulations have shown that benzothiazole derivatives can exhibit stable binding within the ATP-binding domain of p38α MAPK over 100 ns. nih.gov Similarly, MD simulations of complexes with DprE1 have been used to confirm the stability of the predicted binding modes. nih.gov
MD simulations provide a detailed picture of the dynamic interplay between the ligand and the target protein. They allow for the analysis of hydrogen bonds, hydrophobic contacts, and water-mediated interactions throughout the simulation. This helps to understand which interactions are transient and which are stable, providing a more accurate assessment of the binding mode. sci-hub.se Post-simulation analysis can also involve calculating the binding free energy, which offers a more rigorous prediction of binding affinity than docking scores alone. acs.org The trajectories from MD simulations reveal how the ligand and protein adapt to each other, highlighting the conformational changes that facilitate stable binding. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a crucial ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. lew.ro For the thiazole scaffold, which is a key component of this compound, various pharmacophore models have been developed to understand the structural determinants of their activity against different biological targets. lew.roscispace.com
Research on a series of thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a potential therapeutic target in cancer and Alzheimer's disease, led to the development of a five-point pharmacophore model, ADRRR.2. lew.ro This model consists of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro The successful generation of this model indicates the importance of these specific features in the interaction of thiazole derivatives with the PIN1 binding site. lew.ro
Similarly, a study on thiazole and thiophene (B33073) derivatives as Polo-like kinase 1 (Plk1) inhibitors, another important anticancer target, generated a pharmacophore hypothesis denoted as AADRR. nih.gov This model includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, highlighting the key interaction points for potent Plk1 inhibition. nih.gov For a series of thiazole derivatives with antihypertensive activity, a four-component pharmacophore model was identified, comprising an aromatic ring, two hydrophobic regions, and a hydrogen bond acceptor. scispace.com
These examples demonstrate that while the core thiazole ring is a common feature, the specific arrangement of other functional groups, such as hydrogen bond donors and acceptors, and hydrophobic and aromatic moieties, dictates the biological activity and target specificity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.org This allows for the prediction of the activity of novel compounds and provides insights into the structural modifications that could enhance their potency. ijsdr.org For thiazole derivatives, both 2D and 3D-QSAR models have been extensively developed to guide the optimization of their therapeutic potential against various diseases. acs.orgresearchgate.netnih.gov
3D QSAR Model Development and Validation
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide detailed three-dimensional insights into how steric, electrostatic, and other fields of a molecule influence its biological activity. scielo.org.mxbohrium.com These models are built by aligning a series of molecules and calculating their interaction fields with a probe atom.
For instance, a 3D-QSAR study on thiazole aminobenzamide derivatives as anti-chronic myeloid leukemia agents yielded robust CoMFA and CoMSIA models. bohrium.com The statistical significance of these models is assessed through various parameters. The CoMFA model, for example, showed a high cross-validated correlation coefficient (Q²) of 0.899 and a non-cross-validated correlation coefficient (R²) of 0.963. bohrium.com The CoMSIA model also demonstrated good predictive ability with a Q² of 0.840 and an R² of 0.903. bohrium.com Such high statistical values indicate that the developed models are reliable and have strong predictive power for the training set of compounds. scielo.org.mx
The development of these models typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its external predictive capability. nih.govscielo.org.mx A study on thiazole and thiophene derivatives as Plk1 inhibitors developed an atom-based 3D-QSAR model with a training set R² of 0.9539 and a test set Q² of 0.4868, indicating satisfactory predictive ability. nih.gov
Below is an interactive data table summarizing the statistical validation of various 3D-QSAR models for different classes of thiazole derivatives.
| Thiazole Derivative Class | Target | Method | Q² | R² | Reference |
| Thiazole aminobenzamides | Anti-CML | CoMFA | 0.899 | 0.963 | bohrium.com |
| Thiazole aminobenzamides | Anti-CML | CoMSIA | 0.840 | 0.903 | bohrium.com |
| Thiazole and thiophenes | Plk1 inhibitors | Atom-based 3D-QSAR | 0.4868 | 0.9539 | nih.gov |
| 2-Oxoquinoline arylaminothiazoles | Tubulin inhibitors | CoMFA | 0.692 | 0.875 | scielo.org.mx |
| 4,5-dihydro-1H-pyrazole thiazoles | BRAF(V600E) inhibitors | 3D-QSAR | - | - | nih.gov |
| Pyrazolyl-thiazolinones | Antitumor | kNN-MFA | 0.709 | 0.781 | ijsdr.org |
Note: Q² (cross-validated R²) and R² (non-cross-validated R²) are key statistical parameters for the validation of QSAR models. A hyphen (-) indicates that the specific value was not provided in the referenced abstract.
Correlation of Physicochemical Descriptors with Biological Activity
QSAR models often correlate various physicochemical descriptors with the biological activity of compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), topological (e.g., molecular connectivity indices), or physicochemical (e.g., LogP for lipophilicity, molar refractivity for steric bulk). researchgate.netnih.govimist.ma
A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified several key molecular descriptors, including AATSC4c, AATSC7c, GATS5s, and maxHBa, which were correlated with their inhibitory activity. laccei.org In another study on thiazole and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists, the analysis suggested that a decrease in lipophilicity (LogP) and the presence of smaller alkyl substituents at a specific position increased the binding affinity. nih.gov
For a series of 2,4-disubstituted thiazoles with antimicrobial activity, QSAR studies indicated that the molecular connectivity index (2χv) and Kier's shape index (κα3) were crucial parameters for their biological action. researchgate.net Furthermore, a study on thiazole derivatives as PIN1 inhibitors developed a multiple linear regression model that showed satisfactory performance using four descriptors: molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J). imist.ma
The insights gained from these correlations are invaluable for the rational design of new this compound analogs and other thiazole derivatives with improved biological activity. By understanding which structural and physicochemical properties are important, medicinal chemists can strategically modify the lead compound to enhance its therapeutic potential.
Potential Applications in Coordination Chemistry
Phenyl(1,3-thiazol-2-yl)methanol as a Ligand in Metal Complexes (e.g., Tin(IV))
This compound and its closely related analogues function effectively as ligands for a variety of transition metals and organotin(IV) moieties. nih.govekb.eg The coordination typically involves the nitrogen atom of the thiazole (B1198619) ring and, depending on the specific derivative and reaction conditions, the oxygen from the hydroxyl or a modified carbonyl group, and sometimes the sulfur atom. nih.govresearchgate.net
In the context of organotin(IV) chemistry, ligands derived from thiazoles have been shown to form stable and structurally interesting complexes. For instance, diorganotin(IV) complexes have been synthesized by reacting diorganotin(IV) oxides (like Me₂SnO, n-Bu₂SnO, Ph₂SnO) with thiazole-appended ligands. nih.gov In these reactions, the ligand often acts as a dianionic tridentate chelator, binding to the tin(IV) center. nih.gov
A common coordination mode involves the thiazole ring nitrogen, an azomethine nitrogen (in Schiff base derivatives), and a thiolate sulfur atom. nih.govresearchgate.net This tridentate chelation to the tin atom creates a stable complex. The coordination polyhedron around the Sn(IV) ion is typically completed by other ligands, such as alkyl, phenyl, or chloro groups, leading to geometries like distorted trigonal bipyramidal or octahedral structures. nih.govnih.gov For example, in a diphenyltin (B89523) chloro derivative of a thiazole-2-carbaldehyde thiosemicarbazone, the tin atom is coordinated by the tridentate ligand through the thiazole ring nitrogen, the azomethine nitrogen, and a thiolate sulfur atom, resulting in an octahedral complex. nih.goviucr.org
The formation of these complexes often occurs through straightforward reactions, such as refluxing the organotin oxide or chloride with the thiazole-based ligand in a suitable solvent like toluene (B28343) or methanol (B129727). nih.govresearchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
The structures of metal complexes involving thiazole-based ligands are elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Characterization:
FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites. The absence of bands corresponding to ν(N-H) and ν(C=O) in the spectra of metal complexes, which are present in the free ligand, suggests coordination via the deprotonated enol form. researchgate.net The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, confirming chelation. dergipark.org.tr
NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for characterizing organotin(IV) complexes in solution. nih.gov The chemical shifts in ¹¹⁹Sn NMR are particularly indicative of the coordination number of the tin atom. For example, penta-coordinated structures generally show signals that confirm the geometry is retained in solution. nih.govnih.gov In ¹H NMR spectra of platinum complexes with thiazole Schiff bases, the disappearance of the δ(OH) signal and a downfield shift of the azomethine proton δ(HC=N) signal upon complexation indicate coordination through the phenolic oxygen and azomethine nitrogen. ekb.eg
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complexes. For instance, the UV-Vis spectrum of a Cu(II) complex with a thiazole derivative showed an absorption band around 20,000 cm⁻¹, which is attributed to the ²Eg → ²T₂g transition, suggesting a distorted octahedral geometry. dergipark.org.tr
In one studied diphenyltin(IV) complex with a thiazole thiosemicarbazone ligand, the tin atom exhibits an octahedral geometry. nih.govresearchgate.net The anionic tridentate ligand coordinates to the tin center, with a chloride ligand and two phenyl groups completing the coordination sphere. nih.govresearchgate.net The analysis revealed key structural details, as shown in the table below.
This data confirms a distorted octahedral arrangement where the two phenyl groups are trans to each other, and the chloro ligand is trans to the central nitrogen atom of the tridentate ligand. nih.goviucr.org Similarly, other diorganotin complexes with thiazole-appended pincer ligands have been found to adopt distorted trigonal bipyramid structures. nih.gov
Biological Activities of this compound Metal Chelates
The coordination of thiazole-based ligands to metal centers often enhances their biological activity compared to the free, uncomplexed ligand. mdpi.comwisdomlib.orgbohrium.com This enhancement is frequently explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its transport across the lipid membranes of microorganisms. bohrium.com
Antimicrobial and Antifungal Activity: Metal complexes of thiazole derivatives have demonstrated significant antibacterial and antifungal properties. ijper.orgijper.org Studies on various metal(II) complexes with Schiff bases derived from thiazoles have shown that the complexes exhibit greater antimicrobial potency than the free ligands against strains like E. coli, S. aureus, A. flavus, and A. niger. ijper.orgwisdomlib.orgijper.org For example, copper(II) and cobalt(II) complexes of a Schiff base derived from N-(4-phenylthiazol-2-yl)hydrazinecarboxamide showed good antimicrobial activity. ijper.org The increased activity of the metal chelates is often attributed to their ability to interfere with cellular processes more effectively than the ligand alone. sciepub.com
Anticancer Activity: Organotin(IV) complexes, in particular, have garnered attention for their potent cytotoxic effects against various cancer cell lines. nih.govasianpubs.org Diorganotin complexes with a thiazole-appended pincer ligand were tested for their in vitro antitumor activities on T-47D breast cancer cells. nih.gov The diphenyltin compound showed the highest anti-proliferative effect with an IC₅₀ value of 10 ± 1.60 μM. nih.gov This activity suggests that the complex may induce apoptosis through mechanisms like the generation of reactive oxygen species and nuclear changes, highlighting its potential as a breast cancer treatment. nih.gov Similarly, platinum(II) complexes of thiazole Schiff bases have shown anti-proliferative activity against MCF-7 cancer cell lines. ekb.eg
The table below summarizes the observed biological activities for some representative metal complexes containing thiazole-based ligands.
| Metal Complex Type | Biological Activity | Cell Lines / Organisms | Reference |
| Diphenyltin(IV) Complex | Anticancer (Cytotoxicity) | T-47D (Breast Cancer) | nih.gov |
| Cu(II), Co(II) Complexes | Antimicrobial | E. coli, S. aureus, A. flavus, A. niger | ijper.org |
| Pt(II) Complexes | Anticancer (Anti-proliferative) | MCF-7 (Breast Cancer) | ekb.eg |
| Various Metal(II) Complexes | Antibacterial, Antifungal | Various bacterial and fungal strains | ijper.orgwisdomlib.org |
| Organotin(IV) Complexes | Cytotoxicity | Human liver hepatocellular carcinoma cells (HepG2) | asianpubs.org |
These findings underscore the therapeutic potential of metal chelates derived from this compound and related structures, paving the way for the development of new metallodrugs.
Future Directions and Research Gaps
Development of Novel Phenyl(1,3-thiazol-2-yl)methanol Derivatives with Enhanced Bioactivity
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of this compound. The goal is to enhance its biological activity through targeted structural modifications. The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous FDA-approved drugs and bioactive natural products. mdpi.comtandfonline.com
Future work should focus on systematic Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of analogs by introducing various substituents at key positions on both the phenyl and thiazole rings. For instance, research on other thiazole derivatives has shown that introducing electron-withdrawing or electron-donating groups can significantly influence their anticancer or antimicrobial efficacy. tandfonline.comacs.org Studies on similar heterocyclic structures have demonstrated that modifications such as adding furan, bromothiophene, or naphthoquinone rings can substantially increase antibacterial activity, whereas substitutions with groups like -NO₂, -F, or -Cl may not always yield an inhibitory effect. mdpi.comresearchgate.net
Synthetic strategies will likely continue to rely on established methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides and offers a reliable route to the core thiazole ring. mdpi.com By reacting various substituted phenacyl bromides with appropriate thioamides, a diverse range of derivatives can be generated. acs.orgijsdr.org Subsequent modifications, such as esterification, oximation, or the formation of hydrazones, can further expand the chemical diversity and biological potential of the resulting compounds. mdpi.comnih.gov
The research findings on these novel derivatives can be compiled to build robust SAR models, guiding the design of next-generation compounds with superior potency and selectivity.
Interactive Data Table: Potential Modifications for Enhanced Bioactivity
| Modification Site | Proposed Substituent/Strategy | Potential Impact on Bioactivity | Supporting Rationale/Example |
|---|---|---|---|
| Phenyl Ring | Introduction of halogens (F, Cl, Br) | Enhanced anticancer, antimicrobial activity | Electron-withdrawing groups can modulate binding affinity. tandfonline.comacs.org |
| Phenyl Ring | Addition of alkoxy or trifluoromethoxy groups | Altered pharmacokinetic properties, potential increase in potency | Observed in various bioactive thiazole derivatives. mdpi.commdpi.com |
| Thiazole Ring | Substitution at the C4 or C5 position | Increased antibacterial or anticancer activity | Compound 8 with a phenyl substituent at the 4-position showed high antibacterial activity. mdpi.comresearchgate.net |
| Methanol (B129727) Group | Esterification or conversion to amines | Modified solubility, cell permeability, and target interaction | Common prodrug strategy and bioisosteric replacement. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
While initial studies may point towards a specific activity, the structural features of this compound suggest it could be effective across a range of therapeutic areas. The thiazole nucleus is a "privileged scaffold" known to interact with a wide array of biological targets. mdpi.com Future research must therefore extend beyond initial findings to uncover the full pharmacological profile of this compound and its derivatives.
Broad-based biological screening is essential. This involves testing the compounds against a diverse panel of targets, including various bacterial and fungal strains, cancer cell lines, and viral agents. nih.govacs.orgnih.gov For example, different thiazole derivatives have demonstrated significant potential against human lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), and breast cancer cell lines. mdpi.comacs.org
Furthermore, research should target specific enzymes that are implicated in disease. Thiazole-based compounds have been identified as inhibitors of key proteins in cancer pathways, such as SIRT2 and the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Other potential targets include pyruvate (B1213749) kinase for antifungal agents and angiotensin II receptors for cardiovascular conditions. pensoft.netacs.org Investigating the inhibitory activity of this compound derivatives against these and other validated targets could open up new therapeutic applications in oncology, infectious diseases, and beyond.
Advanced Mechanistic Studies using Omics Technologies
To progress from a promising hit to a viable drug candidate, a deep understanding of its mechanism of action is crucial. Future research should employ advanced "omics" technologies to elucidate how this compound exerts its biological effects at a systemic level. These technologies, including transcriptomics, proteomics, and metabolomics (or metabonomics), provide an unbiased, global assessment of cellular changes in response to a compound. tandfonline.com
Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are up- or down-regulated after treatment with the compound. This can reveal the signaling pathways being modulated. tandfonline.com
Proteomics: This involves the large-scale study of proteins. It can identify the specific protein targets the compound binds to and downstream changes in protein expression and post-translational modifications, offering direct insight into its mechanism. nih.gov
Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a biological system. It can reveal metabolic pathway disruptions caused by the compound, which is invaluable for understanding its physiological effects and potential toxicity. tandfonline.com
Integrating these omics approaches can create a comprehensive picture of the compound's activity. For example, if a derivative shows potent anticancer effects, transcriptomics might reveal the upregulation of apoptosis-related genes, while proteomics could identify its binding to a specific kinase, and metabolomics could show a shift in cellular energy metabolism. Such integrated data provides robust evidence for the mechanism of action and can help in the development of biomarkers. tandfonline.com
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For this compound, these computational tools can significantly accelerate the development pipeline.
Future research should leverage ML models to predict the bioactivity and properties of virtual derivatives before they are synthesized, saving time and resources. acs.org These models can be trained on existing data from synthesized thiazole analogs to establish quantitative structure-activity relationships (QSAR). A machine learning-guided workflow has already been successfully used to navigate the substrate-activity scope for enzymes acting on complex alcohols, including phenyl(thiazol-2-yl)methanol, demonstrating the feasibility of this approach. acs.org
In silico techniques like molecular docking can be used to predict how different derivatives will bind to specific biological targets. nih.govresearchgate.net This allows for the rational design of compounds with improved binding affinity and selectivity. For example, docking studies have helped in the design of thiazole-based quinazolinones as potent anticancer agents by predicting their interaction with the target protein. researchgate.net
Scale-Up Synthesis and Process Optimization for Practical Applications
For any compound to be practically useful, whether as a pharmaceutical or an agrochemical, a robust and scalable synthetic process is required. Future research must address the transition from laboratory-scale synthesis to industrial-scale production of this compound and its most promising derivatives.
This involves a focus on process chemistry, aiming to develop methods that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. Key areas for development include:
Process Optimization: Utilizing methodologies like Design of Experiments (DoE) can systematically optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity while minimizing impurities. acs.org
Flow Chemistry: Moving from traditional batch reactors to continuous flow reactors can offer significant advantages in terms of safety, reproducibility, and scalability for industrial production.
Greener Chemistry: Research should explore the use of more environmentally friendly solvents, reduce the number of synthetic steps, and develop catalytic processes to minimize waste, aligning with the principles of green chemistry. tandfonline.com
Successful scale-up has been achieved for other complex molecules, including agrochemical intermediates, demonstrating that a focus on process development can overcome the challenges of large-scale production. acs.org Applying these principles will be critical for the practical and commercial viability of this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
